![molecular formula C30H48N2O7 B069127 Kalimantacin A CAS No. 174513-95-2](/img/structure/B69127.png)
Kalimantacin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kalimantacin B is a polyketide antibiotic known for its potent and selective activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is produced by the bacterium Pseudomonas fluorescens and is part of a family of antibiotics that also includes batumin . Kalimantacin B is characterized by its complex structure and significant bioactivity, making it a subject of interest in the development of new therapeutic agents .
准备方法
Kalimantacin B is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway . The biosynthesis involves multiple enzymatic steps, including the incorporation of various building blocks and modifications by tailoring enzymes . The industrial production of Kalimantacin B typically involves the fermentation of Pseudomonas fluorescens cultures under controlled conditions to optimize yield and purity .
化学反应分析
Kalimantacin B undergoes several types of chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various oxidized and reduced derivatives of Kalimantacin B, which can be further analyzed for their bioactivity .
科学研究应用
Antimicrobial Activity
Mechanism of Action
Kalimantacin A exhibits its antibacterial effects by targeting the enzyme FabI (enoyl-acyl carrier protein reductase), which is crucial for fatty acid biosynthesis in bacteria. This unique binding mode differentiates it from other FabI inhibitors, making it a promising candidate for the development of new antibiotics against resistant strains .
Selectivity Against MRSA
Studies have shown that this compound has a minimal inhibitory concentration (MIC) of approximately 0.05 μg/ml against MRSA, indicating its high efficacy in disrupting bacterial growth and biofilm formation . Preliminary clinical research supports its potential for topical applications in treating infections caused by resistant staphylococci .
Synthesis and Structural Analysis
Total Synthesis
The first total synthesis of this compound was achieved using a convergent approach that involved Sonogashira and amide couplings. This method allows for the creation of analogues for structure-activity relationship (SAR) studies, which are essential for optimizing its antibacterial properties .
Biosynthetic Pathway Insights
Research into the biosynthetic pathway of this compound has revealed the incorporation of β-branches in its structure, which is a significant feature contributing to its biological activity. The pathway involves multiple enzyme interactions and modifications that enhance the compound's efficacy . Understanding these mechanisms can lead to engineered variants with improved pharmacological profiles.
Case Studies and Clinical Research
Topical Applications
Clinical trials have indicated that this compound is effective in preventing biofilm formation by S. aureus, suggesting its potential use in topical formulations for treating skin infections. Such applications could be particularly beneficial in hospital settings where antibiotic-resistant infections are prevalent .
In Vitro Studies
In vitro assays have demonstrated that this compound can disrupt established biofilms formed by MRSA, highlighting its utility in combating chronic infections associated with biofilm formation . These studies provide a foundation for future research aimed at developing therapeutic strategies utilizing this compound.
Summary Table: Key Properties and Research Findings
Property/Aspect | Details |
---|---|
Chemical Structure | Hybrid polyketide-nonribosomal peptide |
Source | Pseudomonas fluorescens |
Target Bacteria | Multi-drug resistant Staphylococcus aureus (MRSA) |
Mechanism of Action | Inhibition of FabI enzyme |
MIC Against MRSA | 0.05 μg/ml |
Synthesis Methodology | Total synthesis via Sonogashira and amide couplings |
Clinical Applications | Topical treatment for skin infections; effective against biofilms |
Future Research Areas | Development of analogues; exploration of additional therapeutic uses |
作用机制
The mechanism of action of Kalimantacin B involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis . By binding to FabI, Kalimantacin B disrupts the production of fatty acids, leading to the inhibition of bacterial growth . This mechanism is particularly effective against Staphylococcus species, making Kalimantacin B a valuable antibiotic .
相似化合物的比较
Kalimantacin B is similar to other polyketide antibiotics such as mupirocin and bacillaene . it is unique in its specific activity against Staphylococcus species and its biosynthetic pathway . Other similar compounds include batumin, which shares the same molecular structure and bioactivity as Kalimantacin B . The uniqueness of Kalimantacin B lies in its selective antibacterial activity and its potential for use in combating antibiotic-resistant infections .
属性
CAS 编号 |
174513-95-2 |
---|---|
分子式 |
C30H48N2O7 |
分子量 |
548.7 g/mol |
IUPAC 名称 |
(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |
InChI 键 |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
手性 SMILES |
CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
规范 SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
同义词 |
kalimantacin A kalimantacin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。